
(6-Amino-3h-purin-3-yl)methyl 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate: is a chemical compound that consists of a purine ring, an amino group, and a methyl ester group . Purines are a type of organic compound that are essential for the functioning of DNA and RNA, and they are also found in certain foods and beverages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate typically involves the reaction of a purine derivative with a suitable esterifying agent under controlled conditions. The reaction conditions often include the use of a base to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistency and efficiency. The process is optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group.
Reduction: Reduction reactions may target the purine ring or the ester group.
Substitution: Substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of nucleoside analogs and other biologically active compounds.
Biology: In biological research, this compound is studied for its potential role in DNA and RNA interactions. It is used in experiments to understand the mechanisms of nucleic acid function and regulation.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of antiviral or anticancer drugs due to its structural similarity to nucleosides.
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and other fine chemicals. Its unique structure makes it valuable for various synthetic applications.
Mecanismo De Acción
The mechanism of action of (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate involves its interaction with nucleic acids. The compound can mimic natural nucleosides, allowing it to be incorporated into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to potential therapeutic effects such as inhibition of viral replication or cancer cell growth.
Comparación Con Compuestos Similares
Adenosine: A naturally occurring nucleoside with a similar purine structure.
Guanosine: Another nucleoside with a purine base, commonly found in RNA.
2,6-Diaminopurine: A synthetic analog of adenine with two amino groups.
Uniqueness: (6-Amino-3H-purin-3-yl)methyl 2,2-dimethylpropanoate is unique due to its specific ester group, which differentiates it from other purine derivatives. This ester group can influence the compound’s reactivity and biological activity, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
81619-09-2 |
|---|---|
Fórmula molecular |
C11H15N5O2 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
(6-imino-7H-purin-3-yl)methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H15N5O2/c1-11(2,3)10(17)18-6-16-5-15-8(12)7-9(16)14-4-13-7/h4-5,12H,6H2,1-3H3,(H,13,14) |
Clave InChI |
RNDGSOFUHJLNGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCN1C=NC(=N)C2=C1N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


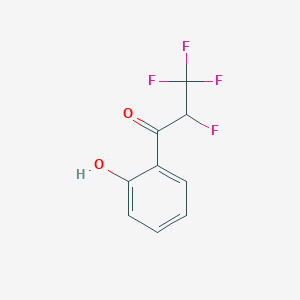
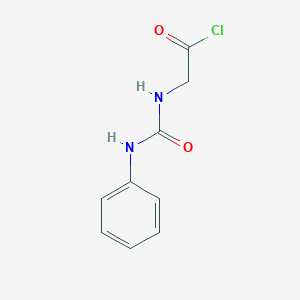

![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
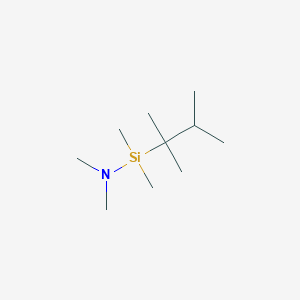
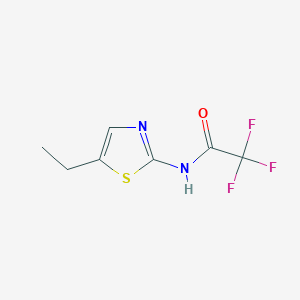
![1-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propan-2-ol](/img/structure/B14410489.png)
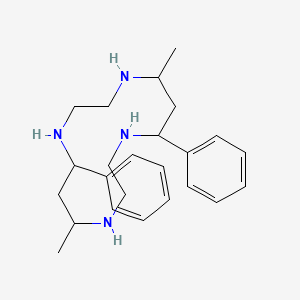
![3'-O-[(4-Methoxyphenyl)methyl]uridine](/img/structure/B14410497.png)
![4-[3-(4-Methylphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14410504.png)
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]benzenesulfonamide](/img/structure/B14410507.png)
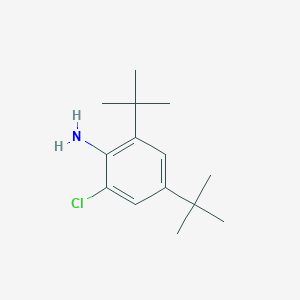

![3-methoxy-7-methylbenzo[c]acridine](/img/structure/B14410520.png)
